molecular formula C5H12Cl2N4O B2355378 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride CAS No. 1989671-86-4

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B2355378
CAS No.: 1989671-86-4
M. Wt: 215.08
InChI Key: DGASLTKIUHBZHX-UHFFFAOYSA-N
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Description

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified using crystallization techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . The binding of the compound to these enzymes prevents the breakdown of carbohydrates, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-(4-methyl-1,2,4-triazol-3-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-9-3-7-8-5(9)4(6)2-10;;/h3-4,10H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASLTKIUHBZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-86-4
Record name 2-amino-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-ol dihydrochloride
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